molecular formula C16H12ClN3O2S B2619567 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 339008-72-9

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2619567
CAS No.: 339008-72-9
M. Wt: 345.8
InChI Key: QVSSJVYPJWQLPD-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and a chlorophenyl group.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSSJVYPJWQLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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